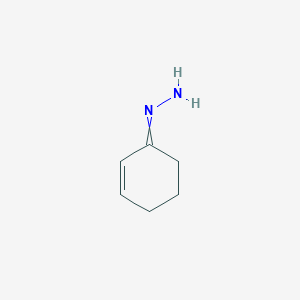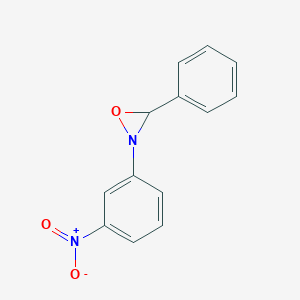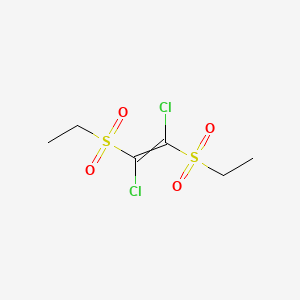![molecular formula C15H15N3 B14355737 3-Cyclopentylpyrimido[1,2-B]indazole CAS No. 90253-57-9](/img/structure/B14355737.png)
3-Cyclopentylpyrimido[1,2-B]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylpyrimido[1,2-B]indazole is a heterocyclic compound featuring a fused tricyclic structure composed of a pyrimidine ring and an indazole moiety. This compound has garnered significant attention due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylpyrimido[1,2-B]indazole typically involves the condensation of 3-amino-1H-indazole with various carbonyl compounds. Commonly used catalysts include copper sulfate pentahydrate (CuSO4·5H2O), aluminum triflate (Al(OTf)3), and copper acetate (Cu(OAc)2) . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopentylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylpyrimido[1,2-B]indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A)
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties
Wirkmechanismus
The mechanism of action of 3-Cyclopentylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indazole: A structurally related compound with similar pharmacological properties.
Pyrimido[1,2-B]indazole Derivatives: Compounds with different substituents on the pyrimidine or indazole rings
Uniqueness: 3-Cyclopentylpyrimido[1,2-B]indazole is unique due to its specific cyclopentyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other pyrimido[1,2-B]indazole derivatives .
Eigenschaften
CAS-Nummer |
90253-57-9 |
|---|---|
Molekularformel |
C15H15N3 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
3-cyclopentylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C15H15N3/c1-2-6-11(5-1)12-9-16-15-13-7-3-4-8-14(13)17-18(15)10-12/h3-4,7-11H,1-2,5-6H2 |
InChI-Schlüssel |
WPHBYTVGMPXQOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)



![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)








![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
